![molecular formula C14H10Cl2O2 B2849756 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone CAS No. 1126633-08-6](/img/structure/B2849756.png)
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone
描述
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone, also known as CCPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CCPE is a synthetic organic compound that belongs to the family of aryl ketones. It has a molecular formula of C14H10Cl2O2 and a molecular weight of 301.14 g/mol.
作用机制
Target of Action
The primary target of the compound “1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone” is currently unknown. This compound is a derivative of benzene, and benzene derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and DNA . .
Mode of Action
The mode of action of this compound is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound would form a sigma-bond with its target, generating a positively charged intermediate. This intermediate would then lose a proton, yielding a substituted benzene ring . The exact details of this interaction would depend on the specific target and the environment in which the reaction takes place.
Biochemical Pathways
For instance, it might interfere with the synthesis of other aromatic compounds or disrupt metabolic pathways involving these compounds .
Pharmacokinetics
Based on its molecular weight (281134 Da ), it is likely to have good oral bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed
Action Environment
The action, efficacy, and stability of “1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone” are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target. For instance, the compound’s reactivity might be enhanced in acidic conditions, which could facilitate electrophilic aromatic substitution .
实验室实验的优点和局限性
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been reported to exhibit high purity and yield. However, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has some limitations, such as its low solubility in water and its potential toxicity.
未来方向
There are several future directions for research on 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone. One potential direction is the development of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone-based therapeutics for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Another potential direction is the synthesis of novel materials using 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone and its potential applications in agriculture.
科学研究应用
1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been reported to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
In agriculture, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been studied for its potential use as a herbicide. It has been reported to have selective herbicidal activity against certain weed species, making it a potential alternative to traditional herbicides.
In materials science, 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone has been studied for its potential use as a building block for the synthesis of novel materials with unique properties. It has been reported to have potential as a precursor for the synthesis of polymeric materials with high thermal stability and flame retardancy.
属性
IUPAC Name |
1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNKJNBIZKGQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2849673.png)
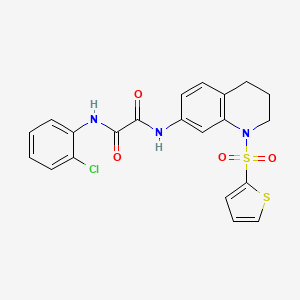
![4-[2-[4-(3-Pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine](/img/structure/B2849679.png)
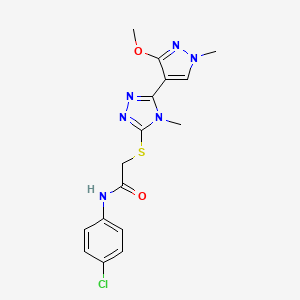
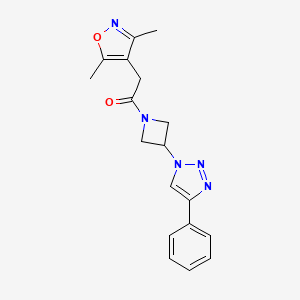

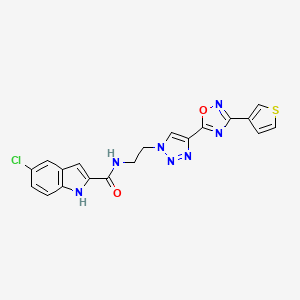


![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(5-ethylsulfonyl-2-hydroxyphenyl)prop-2-enamide](/img/structure/B2849691.png)
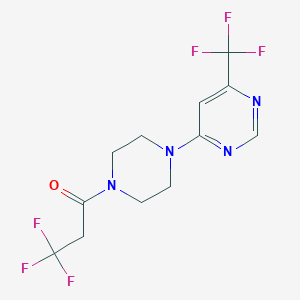
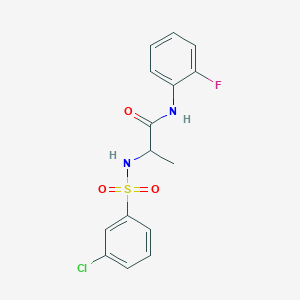
![2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2849695.png)
![1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2849696.png)